Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride
Description
Nomenclature and Structural Identification of Cycloocta-1,3,5,7-Tetraene-1-Carbonyl Chloride
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name This compound is derived through sequential prioritization of functional groups. The parent structure, cyclooctatetraene (COT), is an eight-membered ring with alternating single and double bonds at positions 1–2, 3–4, 5–6, and 7–8. The carbonyl chloride (-COCl) substituent is assigned the lowest possible locant (position 1), ensuring adherence to numbering rules for cyclic systems.
Isomeric possibilities arise from the COT ring’s conformational flexibility. While the tub-shaped geometry of free COT minimizes antiaromaticity, substitution at position 1 restricts rotational freedom, limiting stereoisomerism. Structural isomers could theoretically emerge if the carbonyl chloride group occupies alternative positions (e.g., 2- or 3-), but the specified nomenclature precludes such variants by explicit locant designation.
Spectroscopic Characterization Techniques
$$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR Spectral Analysis
The $$^{1}\text{H}$$ NMR spectrum of this compound is anticipated to exhibit distinct proton environments:
- COT ring protons : Deshielded signals between δ 6.0–7.0 ppm, split into multiplets due to conjugated double bonds and ring strain.
- Carbonyl-adjacent proton : A downfield-shifted singlet near δ 7.2 ppm, influenced by the electron-withdrawing -COCl group.
In the $$^{13}\text{C}$$ NMR spectrum:
- Carbonyl carbon : A high-frequency resonance at δ 170–175 ppm, characteristic of acid chlorides.
- COT ring carbons : Signals between δ 120–140 ppm, corresponding to sp²-hybridized carbons in conjugated systems.
Table 1: Predicted NMR Chemical Shifts
| Carbon Position | $$^{1}\text{H}$$ δ (ppm) | $$^{13}\text{C}$$ δ (ppm) |
|---|---|---|
| C1 (COCl) | - | 172.5 |
| C2–C8 (COT) | 6.2–6.9 (m) | 125.0–138.0 |
Infrared (IR) Spectroscopy for Functional Group Validation
IR spectroscopy confirms the presence of key functional groups:
- C=O stretch : A strong absorption at 1775–1800 cm⁻¹, indicative of the acyl chloride moiety.
- C-Cl stretch : A medium-intensity band near 600–800 cm⁻¹.
- C=C stretches : Multiple peaks between 1600–1650 cm⁻¹, reflecting the COT ring’s conjugated dienes.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O | 1785 |
| C-Cl | 730 |
| C=C | 1620, 1640 |
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry reveals the molecular ion peak at m/z 166.6 ([M]⁺), consistent with the molecular formula C₉H₇ClO. Key fragmentation pathways include:
- Loss of Cl- (m/z 131.6).
- Cleavage of the COCl group (m/z 103.1, [C₈H₇]⁺).
Table 3: Major Mass Spectral Fragments
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 166.6 | C₉H₇ClO |
| [M-Cl]⁺ | 131.6 | C₉H₇O |
| [C₈H₇]⁺ | 103.1 | Cyclooctatetraenyl ion |
X-ray Crystallographic Studies and Bond Length Analysis
X-ray diffraction data for related COT complexes reveal a planar COT ring with average C-C bond lengths of 1.399 Å in scandium-coordinated systems. However, free COT adopts a non-planar "tub" conformation to alleviate antiaromatic destabilization, resulting in alternating single (1.46 Å) and double (1.34 Å) bonds. For this compound, the carbonyl chloride group introduces localized electron withdrawal, potentially elongating the C1-C2 bond (≈1.48 Å) compared to other ring bonds.
Table 4: Comparative Bond Lengths in COT Derivatives
| Bond Type | Bond Length (Å) | Source |
|---|---|---|
| C-C (COT in [Sc]) | 1.399 | |
| C=C (free COT) | 1.34 | |
| C1-C2 (predicted) | 1.48 | This work |
Properties
CAS No. |
663618-22-2 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
cyclooctatetraenecarbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H |
InChI Key |
RUTRLNDKHNOGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Carboxylic Acid Intermediate
The most common route involves converting cycloocta-1,3,5,7-tetraene-1-carboxylic acid (COT-1-COOH) to its acid chloride. This two-step process is widely used due to the availability of COT derivatives and the efficiency of thionyl chloride (SOCl₂) in such transformations.
Step 1: Preparation of COT-1-COOH
Cycloocta-1,3,5,7-tetraene-1-carboxylic acid is synthesized through methods that introduce a carboxylic acid group at the C1 position of the cyclooctatetraene (COT) ring. Key approaches include:
Oxidation of COT-1-Methyl Group
Oxidation of cycloocta-1,3,5,7-tetraene-1-methyl (COT-1-CH₃) using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions yields COT-1-COOH. This method leverages the stability of COT’s tub-shaped conformation, which directs electrophilic attack to the C1 position.
Example Reaction:
$$
\text{COT-CH}3 \xrightarrow{\text{KMnO}4/\text{H}^+} \text{COT-COOH} + \text{H}_2\text{O}
$$
Diels-Alder Reaction
Cyclooctatetraene can undergo [4+2] cycloaddition with dienophiles bearing carboxylic acid groups. For example, reacting COT with maleic anhydride followed by hydrolysis introduces a carboxylic acid moiety.
Example Reaction:
$$
\text{COT} + \text{Maleic Anhydride} \xrightarrow{\text{Δ}} \text{COT-COO-CH}2\text{-COO-CH}2\text{-COT} \xrightarrow{\text{H}_2\text{O}} \text{COT-1-COOH}
$$
Step 2: Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride. This reaction proceeds via nucleophilic acyl substitution, releasing SO₂ and HCl as byproducts.
Mechanism Overview:
- Nucleophilic Attack: The oxygen of the carboxylic acid attacks the sulfur in SOCl₂, forming a chlorosulfite intermediate.
- Elimination: Chloride ion displaces the leaving group (–OSOCl), yielding the acid chloride.
- Deprotonation: HCl is neutralized by a base (e.g., pyridine or triethylamine).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Reagent | SOCl₂ (excess) |
| Solvent | Dichloromethane, THF |
| Catalyst | DMF (optional) |
| Temperature | 0°C to reflux |
| Reaction Time | 2–6 hours |
| Yield | 75–90% (typical) |
| Reference |
Example Procedure:
Alternative Reagents for Acid Chloride Formation
While SOCl₂ is the most common reagent, other chlorinating agents are occasionally employed.
Phosphorus Oxychloride (POCl₃)
POCl₃ reacts with carboxylic acids to form acid chlorides, though yields are often lower than with SOCl₂. This method is less favored due to the need for azeotropic distillation to remove HCl.
Example Reaction:
$$
\text{COT-1-COOH} + \text{POCl}3 \xrightarrow{\text{Δ}} \text{COT-1-COCl} + \text{PO(OH)}3
$$
Challenges and Stability Considerations
COT-1-COCl is highly reactive and moisture-sensitive. Key challenges include:
Applications in Derivative Synthesis
COT-1-COCl serves as a precursor for diverse functional groups:
| Derivative Type | Reaction Partner | Product |
|---|---|---|
| Esters | ROH (alcohols) | COT-1-COOR |
| Amides | R₂NH (amines) | COT-1-CONR₂ |
| Anhydrides | (RCO)₂O | COT-1-C(O)-O-CO-R |
| Aldehydes | LiAlH₄ (reduction) | COT-1-CH₂OH (via intermediate) |
Example:
$$
\text{COT-1-COCl} + \text{CH}3\text{OH} \xrightarrow{\text{Base}} \text{COT-1-COOCH}3 + \text{HCl}
$$
Comparative Analysis of Methods
The choice of method depends on reagent availability, desired yield, and scalability.
| Method | Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SOCl₂ | SOCl₂ | 75–90% | High efficiency, easy isolation | Toxic byproducts (SO₂, HCl) |
| POCl₃ | POCl₃ | 60–75% | Lower toxicity | Requires azeotropic distillation |
| PCl₅ | PCl₅ | 70–85% | Solvent-free, rapid reaction | Exothermic, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Reduction reactions can convert it into cyclooctatetraene derivatives with fewer double bonds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Cyclooctatetraene derivatives with fewer double bonds.
Substitution: Various substituted cyclooctatetraene derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of polyunsaturated compounds on biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohepta-1,3,5-triene-1-carbonyl Chloride
Structural Differences :
- The smaller ring size increases angle strain but avoids the antiaromatic 8π-electron system present in cyclooctatetraene .
Reactivity :
- The reduced conjugation in the seven-membered ring lowers electron delocalization, making the carbonyl chloride less electrophilic than cyclooctatetraene derivatives. This results in slower reaction kinetics in nucleophilic acyl substitutions.
(1Z,5Z)-Cycloocta-1,5-diene Derivatives
Structural Differences :
Reactivity :
- The absence of a fully conjugated system diminishes electronic interactions between the carbonyl chloride and the ring, leading to milder electrophilic behavior. Such derivatives are less prone to polymerization but more susceptible to Diels-Alder reactions.
Benzene Carbonyl Chloride (Benzoyl Chloride)
Structural Differences :
- Benzoyl chloride (C₆H₅COCl) features a planar, aromatic six-membered ring, providing thermodynamic stability absent in cyclooctatetraene derivatives.
Reactivity :
- The aromatic ring stabilizes the carbonyl group via resonance, reducing electrophilicity. Reactions with nucleophiles (e.g., amines, alcohols) proceed more predictably but require harsher conditions compared to strained cyclooctatetraene derivatives.
Data Table: Comparative Properties
Research Findings and Key Insights
- Anti-Aromaticity Effects : this compound’s antiaromatic character increases its reactivity but complicates storage. Stabilization strategies, such as low-temperature handling under inert atmospheres (e.g., N₂), are essential to prevent decomposition .
- Regulatory Considerations : Unlike its parent compound cyclooctatetraene (CAS 629-20-9), which is listed under TSCA, the carbonyl chloride derivative lacks explicit regulatory data but likely falls under stricter handling protocols due to its higher toxicity and flammability .
- Synthetic Utility : The compound’s strained structure enables unique reactivity in [2+2] cycloadditions and transition-metal-mediated couplings, offering pathways to complex polycyclic systems inaccessible via benzoyl chloride .
Biological Activity
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride (COT-CC) is a derivative of cyclooctatetraene (COT), a polyunsaturated hydrocarbon known for its unique structural and electronic properties. This article explores the biological activity of COT-CC, focusing on its chemical behavior, potential therapeutic applications, and relevant research findings.
COT-CC is characterized by its cyclic structure and the presence of a carbonyl chloride functional group. The compound exhibits interesting reactivity patterns typical of unsaturated systems:
- Reactivity : COT-CC can participate in various addition reactions due to the presence of multiple double bonds.
- Stability : The compound's stability is influenced by its ability to undergo conformational changes to minimize strain and avoid anti-aromaticity.
Biological Activity
The biological activity of COT-CC has been investigated in several studies, revealing potential applications in medicinal chemistry:
Antimicrobial Activity
Research has shown that derivatives of cyclooctatetraene exhibit antimicrobial properties. A study indicated that COT derivatives could inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
COT-CC has been evaluated for its anticancer activity. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies demonstrated that COT-CC could inhibit cell proliferation in several cancer cell lines .
Case Studies
The mechanism by which COT-CC exerts its biological effects is not fully understood; however, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Targeting Cellular Pathways : COT-CC might interact with key proteins involved in cell cycle regulation and apoptosis, thus influencing cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
